N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide
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Description
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5O3S and its molecular weight is 359.4. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Studies have examined the metabolism of chloroacetamide herbicides (e.g., acetochlor, alachlor, butachlor, metolachlor) in human and rat liver microsomes. These compounds, which include structural motifs similar to the specified chemical, have been investigated for their carcinogenic potential, metabolic pathways, and the role of cytochrome P450 isoforms in their metabolism. Such research contributes to understanding the environmental impact and health risks associated with these herbicides (Coleman et al., 2000).
Antitumor Activity of Amide Derivatives
The synthesis and evaluation of amide derivatives bearing different heterocyclic rings have been conducted to assess their antitumor activity. Derivatives utilizing the benzothiazole structure as a pharmacophoric group have shown considerable activity against various cancer cell lines. This illustrates the potential of specific structural frameworks in developing anticancer agents (Yurttaş et al., 2015).
Green Synthesis of Chemical Intermediates
The catalytic hydrogenation for the synthesis of "N-(3-Amino-4-methoxyphenyl)acetamide," an important intermediate in the production of azo disperse dyes, highlights the advancements in green chemistry. This approach emphasizes the reduction of environmental impact through the use of novel catalysts and more sustainable processes (Zhang Qun-feng, 2008).
Synthesis and Biological Evaluation of Thiazole Derivatives
Research into thiazole derivatives for their anticancer and antiviral activities demonstrates the broad applicability of these compounds in medical research. For example, specific thiazole-based compounds were found to exhibit high activity against certain virus strains, showcasing the potential for developing new therapeutic agents (Havrylyuk et al., 2013).
properties
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-24-9-8-20-16(23)21(19-18-20)13-6-4-12(5-7-13)17-15(22)11-14-3-2-10-25-14/h2-7,10H,8-9,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEFQLVXNVPLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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